N-(3-Methylbutyl)acetamide

Description

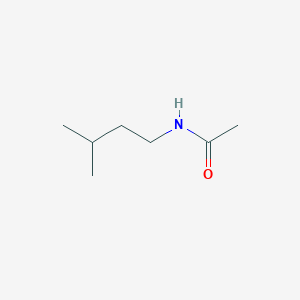

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-methylbutyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(2)4-5-8-7(3)9/h6H,4-5H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDCLPNMPBQWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158662 | |

| Record name | N-Isopentylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13434-12-3 | |

| Record name | N-(3-Methylbutyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13434-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isopentylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013434123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13434-12-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Isopentylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ISOPENTYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B07X8XNE8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-(3-Methylbutyl)acetamide CAS number 13434-12-3

An In-depth Technical Guide to N-(3-Methylbutyl)acetamide (CAS: 13434-12-3)

This technical guide provides a comprehensive overview of this compound, also known as N-Isopentylacetamide[1], a secondary carboxylic acid amide.[2] The document is intended for researchers, scientists, and professionals in drug development, covering its chemical properties, synthesis, biological significance, and analytical data. This compound is a branched aliphatic amide with the molecular formula C₇H₁₅NO.[3][4]

Physicochemical and Structural Data

This compound is a colorless to pale yellow liquid at room temperature.[4] It belongs to the class of organic compounds known as acetamides, which feature the general formula RNHC(=O)CH₃.[5] Its structure consists of a 3-methylbutyl (isoamyl) group attached to the nitrogen atom of an acetamide moiety.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Identifiers | ||

| CAS Number | 13434-12-3 | [1][6] |

| Molecular Formula | C₇H₁₅NO | [1][6] |

| Molecular Weight | 129.20 g/mol | [1][6] |

| IUPAC Name | This compound | [1] |

| Synonyms | N-Isopentylacetamide, N-Isoamylacetamide | [1][6][7] |

| InChIKey | XWDCLPNMPBQWCW-UHFFFAOYSA-N | [1][7] |

| Canonical SMILES | CC(C)CCNC(=O)C | [1] |

| Physical Properties | ||

| Density | 0.859 - 0.895 g/cm³ | [6][8] |

| Boiling Point | 217.1 °C at 760 mmHg; 232 °C; 96-98 °C at 1 mmHg | [6][8][9] |

| Flash Point | 116.4 °C | [6] |

| Vapor Pressure | 0.135 mmHg at 25°C | [6] |

| Water Solubility | 8839 mg/L at 25 °C (estimated) | [2] |

| Refractive Index | 1.42 | [6] |

| Computational Properties | ||

| XLogP3 | 1.2 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 1 | [6] |

| Rotatable Bond Count | 3 | [6] |

| Exact Mass | 129.115364102 Da | [6] |

| pKa (Predicted) | 16.55 ± 0.46 |[6] |

Synthesis and Chemical Reactivity

The synthesis of this compound is most commonly achieved through standard amidation reactions.[3] The chemical reactivity is primarily governed by the amide functional group, which exhibits resonance delocalization, making it relatively stable compared to other carbonyl compounds.[3]

Recommended Synthetic Protocol

The most direct and high-yield synthesis involves the acetylation of 3-methyl-1-butylamine (also known as isoamylamine) with acetic anhydride.[3] The following is a representative experimental protocol adapted from a similar synthesis.[10]

Objective: To synthesize this compound via N-acetylation.

Materials:

-

3-methyl-1-butylamine (1.0 eq)

-

Acetic anhydride (1.5 eq)

-

Deionized water

-

Ethyl acetate

-

5% aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a mixture of 3-methyl-1-butylamine (1.0 eq) in water, add acetic anhydride (1.5 eq) dropwise while stirring.

-

Stir the resulting clear reaction mixture at room temperature for 30-60 minutes. Monitor reaction completion using GC-MS or TLC.

-

Once the reaction is complete, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 50 mL).

-

Combine the organic layers and wash with a 5% aqueous sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to afford this compound as a clear liquid.[10]

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

While stable, the amide group can undergo further transformations valuable in synthetic chemistry. For instance, amides can be reduced to their corresponding amines using potent reducing agents like lithium aluminum hydride (LiAlH₄).[3] This conversion is a fundamental functional group interconversion in organic synthesis.[3] Additionally, under specific conditions, N-alkyl amides can participate in intramolecular cyclization reactions to form various nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry.[3]

Biological Context and Applications

The primary documented biological role of this compound is in the field of chemical ecology, where it functions as a semiochemical (a chemical involved in communication).

Insect Pheromone

This compound is a principal volatile component found in the venom of numerous social wasps, including species of Vespula, Dolichovespula, and Polistes.[3][11][12] In this context, it can function as an alarm pheromone, eliciting recruitment and attack behavior in species like Vespula squamosa.[11]

Furthermore, field studies have demonstrated that this compound acts as an attractant for several species of Polistes paper wasps.[11][12] This attraction applies to both males and females of certain species, indicating a role in mating and aggregation behaviors.[11] This property makes it a valuable candidate for use as a lure in traps for monitoring and managing pest populations of these wasps.[11][12] It is also a known component in the rectal gland secretions of some fruit fly species, such as Bactocera kraussi.[13]

Caption: Logical pathway of this compound as an insect semiochemical.

Other Natural Occurrences

Beyond its role in insects, this compound has been identified in various natural sources. It is found in alcoholic beverages, including wines and sherry.[2][3] It has also been reported as a constituent of Nicotiana tabacum (tobacco).[1]

Analytical Data

The identification and quantification of this compound are typically performed using chromatographic and spectroscopic methods. Gas chromatography coupled with mass spectrometry (GC-MS) is the key analytical technique for its identification in volatile samples.[3]

Table 2: Summary of Spectroscopic and Chromatographic Data

| Data Type | Key Information | Source(s) |

|---|---|---|

| Mass Spectrometry (EI) | The NIST database provides the mass spectrum for this compound. | [7] |

| Infrared (IR) Spectroscopy | A gas-phase IR spectrum is available from the NIST/EPA database. | [14] |

| Nuclear Magnetic Resonance (NMR) | Predicted ¹H NMR spectra are available in public databases. Experimental data for the closely related N-(2-methylbutyl)acetamide shows characteristic shifts: δ ~1.93 (s, 3H, CH₃CO) and δ ~6.3 (bs, 1H, NH). | [10][15] |

| Gas Chromatography | Kovats Retention Index (Semi-standard non-polar): 1114, 1150. Kovats Retention Index (Standard polar): 1816 - 1896. |[1][16] |

Conclusion

This compound (CAS: 13434-12-3) is a well-characterized secondary amide with established synthetic routes and a significant, documented role in chemical ecology as an insect pheromone. Its function as an attractant for several wasp species provides a direct application in pest management. While the broader biological activities often associated with the acetamide scaffold have not been specifically reported for this molecule, its simple structure and known reactivity present opportunities for its use as a building block in synthetic and medicinal chemistry. The available physicochemical and analytical data provide a solid foundation for its use in research and development.

References

- 1. N-Isopentylacetamide | C7H15NO | CID 98643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-isoamyl acetamide, 13434-12-3 [thegoodscentscompany.com]

- 3. This compound | 13434-12-3 | Benchchem [benchchem.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0031651) [hmdb.ca]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound [webbook.nist.gov]

- 8. biosynce.com [biosynce.com]

- 9. store.p212121.com [store.p212121.com]

- 10. 4.5.2. Synthesis of N-(2-Methylbutyl)acetamide (3) [bio-protocol.org]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Electrophysiological Responses of Bactrocera kraussi (Hardy) (Tephritidae) to Rectal Gland Secretions and Headspace Volatiles Emitted by Conspecific Males and Females - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound [webbook.nist.gov]

- 15. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031651) [hmdb.ca]

- 16. This compound [webbook.nist.gov]

A Technical Guide to the Synthesis of N-Isopentylacetamide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the primary synthetic routes for N-isopentylacetamide (also known as N-(3-methylbutyl)acetamide)[1]. It includes detailed experimental protocols, comparative quantitative data, and process visualizations to aid in research and development.

Introduction

N-Isopentylacetamide is a simple aliphatic amide. Amide bond formation is a cornerstone of organic and medicinal chemistry, being fundamental to the structure of peptides, proteins, and a vast array of pharmaceuticals. Understanding the various methodologies for creating this linkage is crucial for process optimization, scale-up, and the development of novel molecular entities. This guide explores three classical chemical pathways and one emerging biocatalytic approach for the synthesis of N-isopentylacetamide.

Core Synthesis Methodologies

The synthesis of N-isopentylacetamide is typically achieved through the N-acylation of isopentylamine. The most common and efficient methods involve the use of highly reactive acylating agents such as acetic anhydride or acetyl chloride. Direct condensation with acetic acid is also possible but generally requires coupling agents to overcome the formation of a stable ammonium carboxylate salt[2][3]. More recently, biocatalytic methods using enzymes like lipases have emerged as a greener alternative[4].

This is a widely used, high-yielding method for forming acetamides. The reaction involves the nucleophilic attack of isopentylamine on one of the carbonyl carbons of acetic anhydride. The reaction is typically fast and exothermic. A base is often not required as the amine reactant can act as the proton scavenger, though its inclusion can improve yields by neutralizing the acetic acid byproduct.

Using acetyl chloride, a more reactive acylating agent, results in a very vigorous and exothermic reaction.[][6] This method, often performed under Schotten-Baumann conditions, requires a base (like aqueous sodium hydroxide or an organic base such as pyridine or triethylamine) to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[7][8][9] Careful temperature control is essential to prevent side reactions.

While the direct reaction of a carboxylic acid and an amine to form an amide is the most atom-economical approach, it is thermodynamically unfavorable at low temperatures due to the formation of a non-reactive ammonium carboxylate salt.[2] This can be overcome by heating to high temperatures (often >150 °C) to drive off water or, more commonly in a laboratory setting, by using a coupling agent. Reagents like dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDCI) activate the carboxylic acid, facilitating nucleophilic attack by the amine under milder conditions.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[10] Lipases, such as Candida antarctica Lipase B (CALB), have demonstrated the ability to catalyze amidation reactions, either from an ester (aminolysis) or directly from a carboxylic acid.[4][11] These reactions can often be performed in non-polar, bio-based solvents or even solvent-free systems, under mild temperature conditions, minimizing waste and side products.[12][13]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of N-isopentylacetamide via the described methods. Yields are representative of these general reaction classes.

| Method | Reactants | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1. Acetic Anhydride | Isopentylamine, Acetic Anhydride | Optional: Pyridine or Triethylamine | Dichloromethane (DCM), THF, or neat | 0 to 25 | 0.5 - 2 | >90% |

| 2. Acetyl Chloride | Isopentylamine, Acetyl Chloride | Aq. NaOH or Triethylamine | Biphasic (DCM/Water) or DCM | 0 to 25 | 0.5 - 1 | >90% |

| 3. Direct Condensation | Isopentylamine, Acetic Acid | DCC or EDCI | Dichloromethane (DCM) or DMF | 25 | 12 - 24 | 70-90% |

| 4. Biocatalytic | Isopentylamine, Ethyl Acetate | Immobilized Lipase (e.g., Novozym 435) | 2-Methyl-THF or Toluene | 40 - 60 | 24 - 72 | 85-99% |

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Acetyl chloride and acetic anhydride are corrosive and lachrymatory. Isopentylamine is flammable and an irritant. Handle all chemicals with care.

-

Materials & Equipment:

-

Isopentylamine (1.0 eq)

-

Acetic Anhydride (1.1 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.

-

-

Procedure:

-

In a 100 mL round-bottom flask, dissolve isopentylamine (5.0 g, 57.4 mmol) in 30 mL of dichloromethane.

-

Cool the flask in an ice-water bath to 0 °C with stirring.

-

Add acetic anhydride (6.4 mL, 68.9 mmol) dropwise to the stirred solution over 15 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1 hour.

-

Transfer the reaction mixture to a separatory funnel. Carefully add 30 mL of saturated NaHCO₃ solution to quench excess acetic anhydride and neutralize the acetic acid byproduct. (Caution: CO₂ evolution).

-

Separate the organic layer. Wash the organic layer with another 30 mL of saturated NaHCO₃ solution, followed by 30 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification via vacuum distillation can be performed if necessary. A protocol for a similar compound, N-(2-methylbutyl)acetamide, suggests purification by vacuum distillation (150–160 °C, 20 mm Hg) can yield a clear liquid with an 86% yield.[14]

-

-

Materials & Equipment:

-

Isopentylamine (1.0 eq)

-

Acetyl Chloride (1.05 eq)

-

Triethylamine (TEA) (1.1 eq)

-

Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Standard glassware as listed in 4.1.

-

-

Procedure:

-

Dissolve isopentylamine (5.0 g, 57.4 mmol) and triethylamine (8.8 mL, 63.1 mmol) in 40 mL of DCM in a 100 mL round-bottom flask.

-

Cool the mixture to 0 °C in an ice-water bath with magnetic stirring.

-

Add acetyl chloride (4.3 mL, 60.3 mmol) dropwise via a dropping funnel over 20 minutes. A white precipitate of triethylamine hydrochloride will form.

-

Stir the reaction at 0 °C for 1 hour.

-

Transfer the mixture to a separatory funnel and wash sequentially with 30 mL of water, 30 mL of 1M HCl, 30 mL of saturated NaHCO₃, and 30 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo to afford the product.

-

-

Materials & Equipment:

-

Isopentylamine (1.0 eq)

-

Ethyl Acetate (can serve as both acyl donor and solvent)

-

Immobilized Lipase B from Candida antarctica (Novozym 435) (e.g., 10-20% by weight of the limiting reagent)

-

Molecular sieves (3Å or 4Å, activated)

-

Orbital shaker with temperature control, filtration apparatus.

-

-

Procedure:

-

To a 50 mL Erlenmeyer flask, add isopentylamine (1.0 g, 11.5 mmol), 20 mL of ethyl acetate, and 2 g of activated molecular sieves.

-

Add the immobilized lipase (200 mg).

-

Seal the flask and place it in an orbital shaker set to 200 rpm and 50 °C.

-

Allow the reaction to proceed for 48-72 hours. The reaction progress can be monitored by GC-MS or TLC.

-

After the reaction is complete, remove the enzyme and molecular sieves by vacuum filtration, washing the solids with a small amount of fresh ethyl acetate.

-

The filtrate contains the product dissolved in the solvent/excess reagent. The ethyl acetate can be removed by rotary evaporation to yield the pure product.

-

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow and key steps of the described chemical synthesis methods.

References

- 1. N-Isopentylacetamide | C7H15NO | CID 98643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ias.ac.in [ias.ac.in]

- 8. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 9. youtube.com [youtube.com]

- 10. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

- 13. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4.5.2. Synthesis of N-(2-Methylbutyl)acetamide (3) [bio-protocol.org]

An In-Depth Technical Guide to the Natural Occurrence of Isoamyl Acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-methylbutyl)acetamide, also known as isoamyl acetamide, is a secondary carboxylic acid amide that has been identified in a diverse range of natural sources, from insect venoms to fermented beverages. Unlike its well-known ester analog, isoamyl acetate, which is widely recognized for its characteristic banana-like aroma and extensive use as a flavoring agent, isoamyl acetamide is a less-studied compound with intriguing biological roles. This technical guide provides a comprehensive overview of the known natural occurrences of isoamyl acetamide, presenting quantitative data, detailed experimental protocols for its identification, and a proposed biosynthetic pathway.

Natural Occurrence of Isoamyl Acetamide

Isoamyl acetamide has been identified in several distinct biological contexts, suggesting varied ecological and metabolic significance. Its presence has been confirmed in insects, particularly in the venom of social wasps, as well as in fermented products and a limited number of other organisms.

In Insect Venom

A primary natural source of isoamyl acetamide is the venom of various species of social wasps, where it is believed to function as a component of their alarm pheromone system. Its presence has been documented in the following species:

-

Paper Wasps (Genus Polistes): Several species of paper wasps, including Polistes metricus, Polistes bellicosus, and Polistes dorsalis, have been shown to possess this compound in their sting apparatus.[1]

-

Yellowjackets (Genus Vespula): This compound is also a constituent of the venom of yellowjacket species.

-

Hornets (Genus Dolichovespula): The venom of hornets in the Dolichovespula genus also contains isoamyl acetamide.

The concentration of isoamyl acetamide in wasp venom can vary between species and even between castes (workers and gynes) within the same species.

In Fermented Beverages

Isoamyl acetamide has been identified as a volatile compound in certain alcoholic beverages, contributing to their complex aroma profiles. Its presence is noted in:

-

Sherry: This fortified wine is a known source of isoamyl acetamide.[2][3]

-

Wine: The compound has also been detected in other types of wine.[3] A positive correlation between the concentration of this compound and the level of fungal infection with Botrytis cinerea (noble rot) has been observed in Amarone wine.[4]

Other Natural Sources

Beyond insects and fermented products, the occurrence of isoamyl acetamide appears to be less common, with reports in:

-

Tobacco (Nicotiana tabacum): The presence of this compound has been reported in tobacco.

-

Marine Bacteria (Salinispora pacifica): This marine actinomycete is another organism where the compound has been identified.

Quantitative Data

Quantitative analysis of isoamyl acetamide has been most extensively performed on wasp venom. The data presented below is derived from studies on the sting apparatus of various Polistes species.

| Species | Caste | Mean Amount of Isoamyl Acetamide (ng/wasp) | Standard Error of the Mean (SEM) |

| Polistes metricus | Worker | 137.9 | 43.1 |

| Polistes metricus | Gyne | 115.3 | 29.8 |

| Polistes bellicosus | Worker | 185.3 | 31.8 |

| Polistes bellicosus | Gyne | 468.2 | 110.1 |

| Polistes dorsalis | Worker | 500.5 | 55.3 |

| Polistes dorsalis | Gyne | 158.2 | 31.2 |

| Polistes aurifer | Worker | 352.4 | 83.2 |

Data sourced from Elmquist et al., 2020.[1]

Experimental Protocols

The identification and quantification of the volatile compound isoamyl acetamide from natural sources primarily rely on chromatographic and spectrometric techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS).

Extraction of Volatile Compounds from Wasp Venom

A common method for analyzing the volatile components of wasp venom involves headspace analysis, which minimizes the extraction of non-volatile compounds.

Protocol: Headspace Solid-Phase Microextraction (SPME) GC-MS

-

Sample Preparation: The venom apparatus is carefully dissected from the wasp.

-

Extraction: The dissected venom apparatus is placed in a sealed vial. A Solid-Phase Microextraction (SPME) fiber (e.g., coated with polydimethylsiloxane/divinylbenzene) is exposed to the headspace of the vial for a set period to adsorb the volatile compounds.

-

Analysis: The SPME fiber is then inserted into the injection port of a gas chromatograph coupled to a mass spectrometer (GC-MS). The adsorbed volatiles are thermally desorbed onto the GC column.

-

GC-MS Parameters:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5MS) is typically used.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Temperature Program: A temperature gradient is employed to separate the compounds, for example, starting at 40°C, holding for a few minutes, and then ramping up to a final temperature of around 250°C.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of approximately m/z 40-300.

-

-

Identification: The identification of this compound is based on the comparison of its retention time and mass spectrum with those of an authentic standard.

Workflow for Wasp Venom Analysis

Biosynthetic Pathway

The precise biosynthetic pathway for isoamyl acetamide has not been definitively elucidated in any organism. However, based on known biochemical reactions, a plausible pathway can be proposed, particularly in insects. The formation of amides in biological systems is typically catalyzed by N-acyltransferases.[5]

Proposed Biosynthesis of Isoamyl Acetamide

The synthesis of isoamyl acetamide likely involves the enzymatic condensation of isoamylamine and an activated acetyl group, such as acetyl-CoA.

-

Formation of Isoamylamine: Isoamylamine can be derived from the amino acid leucine through decarboxylation.

-

N-Acetylation: An N-acetyltransferase enzyme would then catalyze the transfer of an acetyl group from acetyl-CoA to the amino group of isoamylamine, forming this compound and releasing Coenzyme A.

Conclusion

This compound is a naturally occurring amide found in a specific but diverse set of organisms. Its role as a potential pheromone in social insects is the most well-documented aspect of its biology. While its presence in fermented beverages suggests a contribution to flavor and aroma, its metabolic origin and function in these and other sources, such as tobacco and marine bacteria, remain areas for further investigation. The elucidation of its definitive biosynthetic pathway and a broader quantitative assessment of its distribution in nature will be crucial for a complete understanding of the biological significance of this compound and for exploring its potential applications in fields such as pest management and food science.

References

- 1. researchgate.net [researchgate.net]

- 2. Aroma of Sherry Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wasp venom allergens and mechanism of wasp venom allergy [cdn.sciengine.com]

- 4. N-Hydroxyarylamine O-Acetyltransferases Catalyze Acetylation of 3-Amino-4-Hydroxyphenylarsonic Acid in the 4-Hydroxy-3-Nitrobenzenearsonic Acid Transformation Pathway of Enterobacter sp. Strain CZ-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "Fatty Acid Amides and Their Biosynthetic Enzymes Found in Insect Model" by Ryan L. Anderson [digitalcommons.usf.edu]

An In-depth Technical Guide to N-(3-Methylbutyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methylbutyl)acetamide, also known as N-isopentylacetamide, is an organic compound belonging to the class of secondary carboxylic acid amides.[1] Its molecular structure consists of a 3-methylbutyl group attached to the nitrogen atom of an acetamide moiety.[2] This compound has garnered significant interest in the field of chemical ecology due to its role as a semiochemical, particularly as a component of wasp venom that can function as an attractant for certain species.[3] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and biological activity of this compound.

Chemical and Physical Properties

This compound is a colorless liquid under standard conditions. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | N-Isopentylacetamide, Isoamyl acetamide | [5] |

| CAS Number | 13434-12-3 | [5] |

| Molecular Formula | C₇H₁₅NO | [5] |

| Molecular Weight | 129.20 g/mol | [4] |

| Boiling Point | 217.1 °C at 760 mmHg | [6] |

| Density | 0.859 g/cm³ | [6] |

| Flash Point | 116.4 °C | [6] |

| Water Solubility | 8839 mg/L @ 25 °C (estimated) | [1] |

| LogP | 1.2 (XLogP3) | [6] |

| Canonical SMILES | CC(C)CCNC(=O)C | [4] |

| InChI Key | XWDCLPNMPBQWCW-UHFFFAOYSA-N | [5] |

Synthesis

The most common and straightforward method for the synthesis of this compound is the acylation of 3-methyl-1-butylamine (isoamylamine) with an acetylating agent such as acetic anhydride.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar procedure for a structural isomer and is expected to yield the desired product with high efficiency.

Materials:

-

3-Methyl-1-butylamine (isoamylamine)

-

Acetic anhydride

-

Water (deionized)

-

Ethyl acetate

-

5% aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Stirring apparatus

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a round-bottom flask containing 3-methyl-1-butylamine (1.0 eq) dissolved in water, slowly add acetic anhydride (1.5 eq) while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for approximately 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with a 5% aqueous sodium bicarbonate solution to neutralize any remaining acetic acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR spectral data for this compound is available from the Human Metabolome Database.[2]

Table 2: Predicted ¹H NMR Spectral Data for this compound (700 MHz, D₂O)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.15 | Triplet | -CH₂-NH- |

| 1.99 | Singlet | -C(=O)-CH₃ |

| 1.63 | Multiplet | -CH(CH₃)₂ |

| 1.41 | Quartet | -CH₂-CH₂-NH- |

| 0.88 | Doublet | -CH(CH₃)₂ |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| 174.9 | -C=O |

| 40.1 | -CH₂-NH- |

| 38.2 | -CH₂-CH₂-NH- |

| 26.0 | -CH(CH₃)₂ |

| 22.5 | -C(=O)-CH₃ |

| 22.4 | -CH(CH₃)₂ |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 129 and several characteristic fragment ions.[7]

Table 4: Key Mass Spectral Fragments for this compound

| m/z | Relative Intensity | Possible Fragment |

| 129 | Low | [M]⁺ |

| 86 | Moderate | [M - C₃H₇]⁺ |

| 72 | High | [CH₃CONHCH₂]⁺ |

| 58 | High | [CH₂NHCOCH₃]⁺ |

| 43 | High | [CH₃CO]⁺ |

Biological Activity and Experimental Protocols

This compound is a key volatile component in the venom of several species of social wasps, including those of the genus Polistes.[3] It functions as an attractant, playing a role in chemical communication.[3][8]

Pheromonal Activity

Field studies have demonstrated that this compound is an effective attractant for several Polistes species, including P. aurifer, P. metricus, P. dorsalis, and P. bellicosus.[8] This suggests its potential use in lures for trapping and monitoring these wasps.

Experimental Protocol: Field Trapping Bioassay

This protocol is based on a published study to assess the attractant efficacy of this compound for Polistes wasps.[3]

Materials:

-

Synthetic this compound (≥95% purity)

-

Isopropanol (solvent)

-

Cotton wicks

-

Small vials with perforated caps

-

Wasp traps (e.g., paper-card cylinders with an adhesive coating)

-

Control lures (solvent only)

Procedure:

-

Lure Preparation: Prepare a stock solution of this compound in isopropanol (e.g., 2.5 mg/mL). Load a specific volume of the stock solution (e.g., 200 µL, for a 500 µg dose) onto a cotton wick placed inside a vial. Prepare control lures with isopropanol only. Allow the solvent to evaporate in a fume hood for 24 hours before field deployment.

-

Trap Deployment: Place the prepared lures inside the wasp traps. Deploy the baited traps and control traps in a randomized block design in an area with a known population of the target wasp species.

-

Data Collection: After a predetermined period (e.g., 24-48 hours), collect the traps and count the number of wasps of each species and sex captured in each trap.

-

Data Analysis: Analyze the capture data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the number of wasps captured in traps baited with this compound versus control traps.

References

- 1. Acetamide(60-35-5) 13C NMR [m.chemicalbook.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031651) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. N-Isopentylacetamide | C7H15NO | CID 98643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0031651) [hmdb.ca]

- 7. This compound [webbook.nist.gov]

- 8. academic.oup.com [academic.oup.com]

N-(3-Methylbutyl)acetamide molecular weight

An In-depth Technical Guide to the Molecular Weight of N-(3-Methylbutyl)acetamide

This guide provides a detailed analysis of the molecular weight of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

This compound, also known as N-isopentylacetamide, is an organic compound classified as an acetamide.[1] Its structure features a 3-methylbutyl group attached to the nitrogen atom of an acetamide moiety.[2] This compound is relevant in various chemical and research applications.

Molecular Formula and Composition

The chemical formula for this compound is C₇H₁₅NO.[2][3][4] This formula indicates that each molecule is composed of seven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom.

Calculation of Molecular Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The standard atomic weights for the elements in this compound are:

The calculated molecular weight is approximately 129.20 g/mol .[2] More precise measurements indicate a molecular weight of 129.2001.[3][4]

Data Presentation: Elemental Contribution to Molecular Weight

| Element | Symbol | Count | Standard Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 15 | 1.008 | 15.120 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 129.203 |

Molecular Structure Visualization

The structural arrangement of atoms within the this compound molecule is crucial for understanding its chemical properties.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0031651) [hmdb.ca]

- 2. This compound | 13434-12-3 | Benchchem [benchchem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. byjus.com [byjus.com]

- 7. quora.com [quora.com]

- 8. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. #7 - Nitrogen - N [hobart.k12.in.us]

- 11. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. Oxygen - Wikipedia [en.wikipedia.org]

- 13. princeton.edu [princeton.edu]

An In-depth Technical Guide to N-(3-Methylbutyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(3-Methylbutyl)acetamide, also known as N-isopentylacetamide, a secondary carboxylic acid amide with applications in chemical ecology and potential for further investigation in various scientific fields. The document details its chemical structure, physicochemical properties, synthesis protocols, and analytical characterization.

Chemical Identity and Properties

This compound is an organic compound belonging to the acetamide class.[1][2] It consists of a 3-methylbutyl group attached to the nitrogen atom of an acetamide moiety.[3]

Structural Formula:

CH₃-CO-NH-CH₂-CH₂-CH(CH₃)₂

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[4] |

| Synonyms | N-Isopentylacetamide, Isoamyl acetamide[4][5] |

| CAS Number | 13434-12-3[4][5] |

| Molecular Formula | C₇H₁₅NO[4][5] |

| Molecular Weight | 129.20 g/mol [4] |

| InChI Key | XWDCLPNMPBQWCW-UHFFFAOYSA-N[4][5] |

| Canonical SMILES | CC(C)CCNC(=O)C[4] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 217.1 °C at 760 mmHg | LookChem[6] |

| Flash Point | 116.4 °C | LookChem[6] |

| Density | 0.859 g/cm³ | LookChem[6] |

| Vapor Pressure | 0.135 mmHg at 25°C | LookChem[6] |

| Water Solubility | 8839 mg/L at 25 °C (estimated) | The Good Scents Company |

| logP | 1.55950 | LookChem[6] |

| Hydrogen Bond Donor Count | 1 | LookChem[6] |

| Hydrogen Bond Acceptor Count | 1 | LookChem[6] |

Experimental Protocols

The synthesis of this compound is typically achieved through the N-acylation of 3-methyl-1-butylamine with an acetylating agent such as acetic anhydride.[3] The following protocol is adapted from a documented procedure for a structural isomer and is applicable for this synthesis.[2]

Reaction Scheme:

(CH₃)₂CHCH₂CH₂NH₂ + (CH₃CO)₂O → (CH₃)₂CHCH₂CH₂NHCOCH₃ + CH₃COOH

Materials:

-

3-Methyl-1-butylamine (isoamylamine)

-

Acetic anhydride

-

Ethyl acetate

-

5% aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

To a round-bottom flask containing 50 mL of deionized water, add 50 mmol of 3-methyl-1-butylamine.

-

While stirring the mixture, slowly add 75 mmol of acetic anhydride to the flask.

-

Allow the reaction mixture to stir at room temperature for 30-60 minutes. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).[2]

-

Once the reaction is complete, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[2]

-

Combine the organic layers and wash with 150 mL of a 5% aqueous sodium bicarbonate solution to neutralize any remaining acetic acid.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[2]

-

Purify the crude product by vacuum distillation to yield this compound as a clear liquid.[2]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for the identification and quantification of this compound.[3] The mass spectrum shows characteristic fragmentation patterns that confirm the molecular structure. The NIST WebBook provides a reference mass spectrum obtained by electron ionization.[5]

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretch (amide): ~3300 cm⁻¹

-

C-H stretch (alkane): ~2960-2870 cm⁻¹

-

C=O stretch (amide I band): ~1640 cm⁻¹

-

N-H bend (amide II band): ~1550 cm⁻¹ A reference gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for detailed structural elucidation. Based on the structure, the following proton signals are expected in the ¹H NMR spectrum:

-

A doublet for the two methyl groups on the isobutyl chain.

-

A multiplet for the methine proton of the isobutyl group.

-

A triplet for the methylene group adjacent to the nitrogen.

-

A multiplet for the other methylene group in the butyl chain.

-

A singlet for the acetyl methyl group.

-

A broad singlet for the N-H proton. A predicted ¹H NMR spectrum is available in the Human Metabolome Database.[8]

Visualized Workflow and Pathways

The following diagrams illustrate the synthesis workflow and a conceptual representation of its role in chemical ecology.

Caption: Synthesis and purification workflow for this compound.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0031651) [hmdb.ca]

- 2. 4.5.2. Synthesis of N-(2-Methylbutyl)acetamide (3) [bio-protocol.org]

- 3. This compound | 13434-12-3 | Benchchem [benchchem.com]

- 4. N-Isopentylacetamide | C7H15NO | CID 98643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound [webbook.nist.gov]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031651) [hmdb.ca]

The Discovery and Analysis of N-(3-Methylbutyl)acetamide in Wasp Venom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, analysis, and biological significance of N-(3-Methylbutyl)acetamide, a key volatile component found in the venom of various wasp species, particularly within the Polistes genus. This document details the experimental protocols for venom extraction, chemical analysis, and bioassays, and presents quantitative data on the compound's presence in different wasp species. Furthermore, it includes visualizations of experimental workflows and discusses the current understanding of its role as a semiochemical. This guide is intended to be a valuable resource for researchers in the fields of chemical ecology, entomology, and drug discovery.

Introduction

This compound, also known as N-isoamylacetamide, is a volatile organic compound that has been identified as a significant component of wasp venom.[1][2] Its primary role is believed to be in chemical communication, acting as an attractant or an alarm pheromone for various wasp species.[1] The identification and study of this compound are crucial for understanding the chemical ecology of wasps and may offer potential applications in pest management and the development of novel bioactive compounds. This guide provides an in-depth look at the methodologies used to study this compound in wasp venom.

Quantitative Data Presentation

The amount of this compound in wasp venom can vary between species and even between castes within the same species. The following table summarizes the quantitative data available in the literature.

| Wasp Species | Caste/Sex | Mean Amount of this compound (ng/wasp) | Reference |

| Polistes metricus | Worker | 1370 ± 340 | --INVALID-LINK-- |

| Polistes metricus | Gyne | 1190 ± 290 | --INVALID-LINK-- |

| Polistes bellicosus | Worker | 2430 ± 560 | --INVALID-LINK-- |

| Polistes bellicosus | Gyne | 200 ± 50 | --INVALID-LINK-- |

| Polistes dorsalis | Worker | 1340 ± 280 | --INVALID-LINK-- |

| Polistes dorsalis | Gyne | 410 ± 100 | --INVALID-LINK-- |

| Polistes aurifer | Worker | 1050 ± 230 | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound in wasp venom.

Venom Extraction

Two primary methods are employed for the extraction of wasp venom: manual dissection of the venom apparatus and electrical stimulation.

3.1.1. Manual Venom Sac Dissection Protocol

This method allows for the collection of the entire venom reservoir.

Materials:

-

Polistes wasps (anesthetized by cooling)

-

Fine-tipped forceps (2 pairs)

-

Dissecting microscope

-

Microcentrifuge tubes (1.5 mL)

-

Solvent (e.g., hexane or dichloromethane)

-

Glass vial with a Teflon-lined cap

Procedure:

-

Anesthetize the wasps by placing them at 4°C for 10-15 minutes.

-

Under a dissecting microscope, hold the wasp's gaster (abdomen) with one pair of forceps.

-

With the second pair of forceps, gently grasp the stinger and pull slowly and steadily. The venom sac and glands are attached to the stinger and will be extracted.

-

Place the entire venom apparatus into a microcentrifuge tube containing a suitable solvent.

-

For multiple wasps, pool the venom apparatuses in the same tube.

-

Crush the venom sacs with a clean glass rod to release the venom into the solvent.

-

Centrifuge the tube to pellet the tissue debris.

-

Carefully transfer the supernatant containing the venom extract to a clean glass vial for analysis.

3.1.2. Electrical Stimulation Protocol

This non-lethal method collects venom as it is expelled by the wasp.

Materials:

-

Live wasps

-

Electrical stimulation device with electrodes

-

Glass capillary tubes or a glass plate

-

Collection container

Procedure:

-

Position the wasp so that its stinger is in contact with a collection surface (e.g., the opening of a capillary tube or a glass plate).

-

Apply a low-voltage electrical stimulus to the wasp's abdomen near the stinger.

-

The wasp will contract its venom sac, expelling a droplet of venom.

-

Collect the venom droplet using the capillary tube or by scraping it from the glass plate.

-

Dissolve the collected venom in a suitable solvent for analysis.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for identifying and quantifying volatile compounds like this compound in venom extracts.

Materials:

-

Wasp venom extract

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Helium carrier gas

-

Non-polar capillary column (e.g., DB-5ms)

-

This compound standard for comparison

-

Internal standard (e.g., n-alkane) for quantification

Procedure:

-

Sample Preparation: Dilute the venom extract to an appropriate concentration with the solvent used for extraction. Add a known concentration of an internal standard.

-

Injection: Inject 1-2 µL of the prepared sample into the GC inlet, which is typically heated to around 250°C.

-

Gas Chromatography:

-

Set the initial oven temperature to around 60°C and hold for 1-2 minutes.

-

Increase the temperature at a rate of 10-15°C per minute to a final temperature of 250-280°C and hold for 5-10 minutes.

-

Use helium as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.

-

Scan a mass range of approximately 40-400 amu.

-

-

Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum to that of a pure standard.

-

Quantify the amount of the compound by comparing the peak area of the analyte to the peak area of the internal standard.

-

Bioassays

Bioassays are crucial for determining the biological function of this compound.

3.3.1. Electroantennography (EAG)

EAG measures the electrical response of a wasp's antenna to a specific odor, indicating whether the insect can detect the compound.

Materials:

-

Live wasp

-

EAG system (electrodes, amplifier, data acquisition)

-

This compound solution in a solvent

-

Control (solvent only)

-

Odor delivery system (puff generator)

Procedure:

-

Excise a wasp antenna and mount it between two electrodes.

-

Deliver a puff of the control solvent over the antenna to establish a baseline response.

-

Deliver a puff of the this compound solution over the antenna.

-

Record the change in electrical potential (the EAG response).

-

A significant depolarization compared to the control indicates that the wasp's antenna is sensitive to the compound.

3.3.2. Behavioral Assays (Olfactometer)

An olfactometer is used to test the behavioral response of wasps to an odor.

Materials:

-

Y-tube or four-arm olfactometer

-

Live wasps

-

This compound solution

-

Control (solvent only)

-

Airflow system

Procedure:

-

Introduce a continuous, clean airflow through the arms of the olfactometer.

-

Introduce the this compound solution into the airflow of one arm and the control solvent into another.

-

Release a wasp at the base of the olfactometer.

-

Observe which arm the wasp chooses to enter and the time spent in each arm.

-

A statistically significant preference for the arm containing this compound indicates an attractive response.

Visualizations

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental procedures.

Caption: Overall workflow for the analysis of this compound in wasp venom.

Caption: Detailed workflow of the GC-MS analysis process.

Signaling Pathway

The precise signaling pathway through which this compound elicits a behavioral response in wasps is not yet fully elucidated. However, based on the general mechanism of olfaction in insects, a putative pathway can be proposed.

References

Physical and chemical characteristics of N-Isopentylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral characteristics of N-Isopentylacetamide. It includes detailed experimental protocols for its synthesis and analytical characterization, designed to support research and development activities.

Core Chemical and Physical Characteristics

N-Isopentylacetamide, also known as N-(3-methylbutyl)acetamide, is a secondary carboxylic acid amide.[1] It has been identified in various natural sources, including Nicotiana tabacum, the bacterium Salinispora pacifica, and as a venom component in certain paper wasp species.[2][3][4] It is also found in alcoholic beverages such as wine.[1]

General and Physicochemical Properties

The fundamental identifiers and computed physicochemical properties of N-Isopentylacetamide are summarized below. These values are crucial for experimental design, safety assessments, and computational modeling.

| Property | Value | Citation(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | N-Isopentylacetamide, N-Isoamylacetamide | [2][5] |

| CAS Number | 13434-12-3 | [3][5] |

| Molecular Formula | C₇H₁₅NO | [3][5] |

| Molecular Weight | 129.20 g/mol | [2][3] |

| Exact Mass | 129.115364102 Da | [5][6] |

| Boiling Point | 217.1 °C at 760 mmHg | [5] |

| Density | 0.859 g/cm³ | [5] |

| Flash Point | 116.4 °C | [5] |

| Vapor Pressure | 0.135 mmHg at 25°C | [5] |

| Refractive Index | 1.42 | [5] |

| Water Solubility | 8839 mg/L at 25 °C (estimated) | |

| LogP (XLogP3-AA) | 1.2 | [5][6] |

| pKa (Predicted) | 16.55 ± 0.46 | [5] |

| Hydrogen Bond Donor | 1 | [5] |

| Hydrogen Bond Acceptor | 1 | [5] |

| Rotatable Bond Count | 3 | [5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of N-Isopentylacetamide. The following tables summarize its key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1.1: ¹H NMR Spectral Data (Experimental) [3]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH(CH ₃)₂ | 0.85 | d | 6H |

| CH ₂CH | 1.33 | m | 2H |

| CH (CH₃)₂ | 1.56 | sep | 1H |

| CH ₃CO | 1.92 | s | 3H |

Table 2.1.2: ¹³C NMR Spectral Data (Predicted) [3][7]

Note: The following data is based on computational prediction and should be confirmed by experimental analysis.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| CH(C H₃)₂ | 22.9 |

| C H(CH₃)₂ | 26.5 |

| C H₃CO | 23.3 |

| C H₂CH | 39.2 |

| NC H₂ | 38.0 |

| C =O | 173.8 |

Mass Spectrometry (MS)

Mass spectrometry data is critical for confirming the molecular weight and fragmentation pattern of the compound. The data below corresponds to the electron ionization (EI) mass spectrum.

Table 2.2.1: Key Mass Spectrometry Peaks (EI-MS) [6]

| m/z | Relative Intensity | Description |

| 30 | 99.99 | Fragment ion |

| 72 | 84.24 | Fragment ion |

| 60 | 75.90 | Fragment ion |

| 73 | 71.32 | Fragment ion |

| 100 | 53.12 | Fragment ion |

| 129 | (low) | Molecular Ion [M]⁺ |

Infrared (IR) Spectroscopy

The gas-phase IR spectrum provides information about the functional groups present in the molecule.

Table 2.3.1: Major IR Absorption Bands [8]

| Wavenumber (cm⁻¹) | Description |

| ~3450 | N-H stretch (amide) |

| ~2960 | C-H stretch (aliphatic) |

| ~1690 | C=O stretch (Amide I band) |

| ~1550 | N-H bend (Amide II band) |

Experimental Protocols

Synthesis of N-Isopentylacetamide via Acetylation

This protocol details a standard method for the synthesis of N-Isopentylacetamide by the acetylation of 3-methyl-1-butylamine (isoamylamine) with acetic anhydride.[3]

Materials:

-

3-methyl-1-butylamine (isoamylamine)

-

Acetic anhydride

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-methyl-1-butylamine in deionized water. Place the flask in an ice bath and stir to cool the solution to 0-5 °C.

-

Acylation: While stirring vigorously, slowly add 1.1 equivalents of acetic anhydride to the cooled amine solution dropwise. Maintain the temperature below 10 °C during the addition.

-

Neutralization: After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Slowly add solid sodium bicarbonate in small portions until the effervescence ceases and the pH of the solution is neutral to slightly basic (pH 7-8).

-

Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl (optional, to remove unreacted amine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Isopentylacetamide.

-

Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.[3]

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the workflow for the chemical synthesis and subsequent purification of N-Isopentylacetamide.

Analytical Characterization Workflow

This diagram outlines the logical flow for the analytical characterization of the synthesized N-Isopentylacetamide to confirm its identity, structure, and purity.

Biological Activity and Significance

The biological role of N-Isopentylacetamide is not extensively characterized in the scientific literature.[7] It has been identified as a component of the rectal gland secretions and headspace volatiles in several fruit fly species of the Bactrocera genus, where it may function as a pheromone.[2][9] Its presence in wasp venom suggests a potential role in defense or communication.[4] Further research is required to elucidate any pharmacological or signaling pathways in mammalian systems.

References

- 1. Electrophysiological Responses of Bactrocera kraussi (Hardy) (Tephritidae) to Rectal Gland Secretions and Headspace Volatiles Emitted by Conspecific Males and Females - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 13434-12-3 | Benchchem [benchchem.com]

- 3. Wasp Venom Biochemical Components and Their Potential in Biological Applications and Nanotechnological Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. N-Isopentylacetamide | C7H15NO | CID 98643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0031651) [hmdb.ca]

- 7. This compound [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. Attraction and Electrophysiological Response to Identified Rectal Gland Volatiles in Bactrocera frauenfeldi (Schiner) [mdpi.com]

An In-depth Technical Guide to the Safety and Handling of N-(3-Methylbutyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-(3-Methylbutyl)acetamide (CAS No. 13434-12-3), a compound with applications in chemical ecology and potential for broader research. The information is compiled to meet the needs of laboratory personnel, ensuring safe usage and proper experimental conduct.

Chemical and Physical Properties

This compound, also known as N-isopentylacetamide, is a secondary amide.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and safety assessment.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [2][3][4] |

| Molecular Weight | 129.20 g/mol | [2][3][4] |

| CAS Number | 13434-12-3 | [3][4] |

| Boiling Point | 217.1 °C at 760 mmHg | [4] |

| Flash Point | 116.4 °C | [4] |

| Density | 0.859 g/cm³ | [4] |

| Vapor Pressure | 0.135 mmHg at 25°C | [4] |

| Appearance | Clear liquid | [5] |

| Solubility | Data not readily available, but likely soluble in organic solvents. | |

| Synonyms | N-Isopentylacetamide, N-Isoamylacetamide, Acetamide, N-(3-methylbutyl)- | [3] |

Hazard Identification and Safety Precautions

While specific toxicity data for this compound is not extensively documented, the safety precautions for acetamide derivatives should be followed. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

General Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Avoid breathing vapors or mist.[7]

-

Wash hands thoroughly after handling.[6]

-

Keep containers tightly closed when not in use.[6]

Personal Protective Equipment (PPE): A summary of recommended PPE is provided in the table below.

| Protection Type | Recommendation | Source |

| Eye/Face Protection | Chemical safety goggles or a face shield. | [6] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | [6][7] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. | [6] |

First Aid Measures

In the event of exposure, immediate action is crucial. The following table outlines the recommended first aid procedures.

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. | [7] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation occurs, seek medical attention. | [7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. | [7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [7] |

Fire and Explosion Hazard Data

This compound is a combustible liquid.

| Hazard Information | Details | Source |

| Flash Point | 116.4 °C | [4] |

| Extinguishing Media | Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray. | [7] |

| Firefighting Procedures | Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes. | [6][7] |

| Hazardous Combustion Products | May produce toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, and nitrogen oxides. | [6] |

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

| Step | Action | Source |

| 1. Evacuation | Evacuate personnel from the immediate area. | [7] |

| 2. Ventilation | Ensure adequate ventilation. | [7] |

| 3. Personal Protection | Wear appropriate personal protective equipment, including a respirator, gloves, and eye protection. | [6][7] |

| 4. Containment & Cleanup | Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal. | [6] |

| 5. Decontamination | Wash the spill area thoroughly with soap and water. | [6] |

Storage and Disposal

Proper storage and disposal are essential for maintaining the integrity of the compound and ensuring laboratory safety.

| Aspect | Recommendation | Source |

| Storage | Store in a cool, dry, and well-ventilated area in a tightly closed container. | [6] |

| Disposal | Dispose of the chemical and its container in accordance with all local, state, and federal regulations. Do not allow it to enter drains or the environment. |

Experimental Protocols

Synthesis of this compound

A standard method for the synthesis of this compound is the acylation of 3-methyl-1-butylamine with acetic anhydride.[2] A detailed protocol, adapted from the synthesis of the related compound N-(2-methylbutyl)acetamide, is provided below.[5]

Materials:

-

3-Methyl-1-butylamine

-

Acetic anhydride

-

Deionized water

-

Ethyl acetate

-

5% aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a round-bottom flask, combine 3-methyl-1-butylamine (1.0 eq) with deionized water.

-

While stirring, slowly add acetic anhydride (1.5 eq) to the mixture. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature.

-

Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction for completion using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers and wash with a 5% aqueous sodium bicarbonate solution to neutralize any remaining acetic acid.

-

Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound as a clear liquid.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for the identification and purity assessment of this compound.[2]

-

Column: A non-polar or medium-polarity column is suitable for separation.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Injection: A split or splitless injection can be used depending on the sample concentration.

-

Oven Program: A temperature ramp, for example, starting at a lower temperature and increasing to a higher temperature, will effectively separate the compound from any impurities.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is a standard method for generating a mass spectrum, which can be compared to library data for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound.

-

Solvent: A deuterated solvent such as chloroform-d (CDCl₃) is commonly used.

-

¹H NMR: The spectrum will show characteristic peaks for the different protons in the molecule, including the methyl groups of the isopentyl moiety, the methylene groups, the amide proton, and the acetyl methyl group.

-

¹³C NMR: The spectrum will reveal the number of unique carbon environments in the molecule, confirming the carbon skeleton.

Biological Activity and Signaling

The most well-documented biological role of this compound is as a semiochemical, specifically as a component of the venom of certain paper wasp species where it functions as an attractant for other wasps.[8] While this does not represent a classical drug-receptor signaling pathway, it does involve a chemical signal initiating a biological response through the olfactory system. The process can be conceptualized as a signaling cascade.

Insect Olfactory Signaling Pathway

The following diagram illustrates the general mechanism by which an odorant molecule like this compound is detected by an insect and elicits a behavioral response.

Caption: Insect olfactory signaling cascade initiated by this compound.

Experimental Workflow for Studying Insect Response

The following workflow outlines a typical experimental approach to investigate the effect of this compound on insect behavior.

Caption: Experimental workflow for studying insect response to this compound.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound for a technical audience. It is essential to consult the most current Safety Data Sheet (SDS) from your supplier and to adhere to all institutional safety protocols when working with this or any chemical.

References

- 1. Electrophysiological Responses of Bactrocera kraussi (Hardy) (Tephritidae) to Rectal Gland Secretions and Headspace Volatiles Emitted by Conspecific Males and Females - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 13434-12-3 | Benchchem [benchchem.com]

- 3. N-Isopentylacetamide | C7H15NO | CID 98643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. 4.5.2. Synthesis of N-(2-Methylbutyl)acetamide (3) [bio-protocol.org]

- 6. fishersci.at [fishersci.at]

- 7. chemicalbook.com [chemicalbook.com]

- 8. The Venom Compound this compound Attracts Several Polistes (Fuscopolistes) Species (Hymenoptera: Vespidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Synthesis of N-(3-Methylbutyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive methodology for the synthesis of N-(3-Methylbutyl)acetamide, a compound of interest in various chemical and biological studies. The protocol details the acetylation of 3-methylbutylamine using acetic anhydride in an aqueous medium. This application note includes a detailed experimental procedure, a summary of all quantitative data, and characterization information to ensure reproducible and reliable results.

Introduction

N-acetylation is a fundamental transformation in organic synthesis, utilized for the protection of amine functionalities and the generation of amide compounds.[1][2] this compound is an acetamide derivative with a branched aliphatic chain.[3] This compound is found in nature, notably as a volatile component in the venom of some social wasp species.[3] The synthesis described herein follows a straightforward and efficient acetylation reaction of 3-methylbutylamine.

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of 3-methylbutylamine on acetic anhydride.

Caption: General reaction scheme for the synthesis of this compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅NO | [3][4][5][6][7][8] |

| Molecular Weight | 129.20 g/mol | [3][4][5][6][7][8] |

| CAS Number | 13434-12-3 | [5][6][7][8] |

| Boiling Point | 217.1 °C at 760 mmHg | [3][4] |

| Density | 0.859 g/cm³ | [3][4] |

| Flash Point | 116.4 °C | [3][4] |

| Refractive Index | 1.42 | [4] |

Safety Information: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Acetic anhydride is corrosive and a lachrymator. 3-Methylbutylamine is flammable and corrosive. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of N-(2-methylbutyl)acetamide.[9]

Materials and Equipment

-

3-Methylbutylamine (≥99%)

-

Acetic Anhydride (≥98%)

-

Ethyl Acetate (ACS grade)

-

5% Aqueous Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Standard laboratory glassware

Synthesis Procedure

-

To a round-bottom flask containing 50 mL of deionized water, add 3-methylbutylamine (4.36 g, 50 mmol).

-

While stirring the mixture at room temperature, slowly add acetic anhydride (7.66 g, 75 mmol).

-

Continue stirring the clear reaction mixture at room temperature for 30 minutes. The completion of the reaction can be monitored by GC-MS.

-

Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with 150 mL of 5% aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation (150–160 °C, 20 mm Hg) to yield this compound as a clear liquid.[9]

Characterization Data

The synthesized this compound can be characterized by various spectroscopic methods.

| Data Type | Expected Values |

| ¹H NMR | Spectral data should be consistent with the structure of this compound. |

| ¹³C NMR | Spectral data should be consistent with the structure of this compound. |

| GC-MS (EI) | m/z (%): 129 (M+), consistent with the molecular weight of the product.[9] |

| IR Spectrum | Characteristic peaks for N-H and C=O stretching of a secondary amide should be observed. |

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described method is efficient and employs readily available reagents and standard laboratory techniques. The provided data and workflow diagrams are intended to facilitate the successful replication of this synthesis for research and development purposes.

References